2-Amino-5-methoxy-1-methylbenzimidazole
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Overview
Description
2-Amino-5-methoxy-1-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C9H11N3O. It is characterized by a benzimidazole core structure, which consists of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole typically involves the reaction of cyanogen bromide with N-(2-amino-4-methoxyphenyl)-N-methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with adjustments made to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-1-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-Amino-5-methoxy-1-methylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methylbenzimidazole
- 2-Amino-5-methoxybenzoic acid
- 5-Methoxy-1-methylbenzimidazol-2-amine
Uniqueness
2-Amino-5-methoxy-1-methylbenzimidazole is unique due to the presence of both an amino group and a methoxy group on the benzimidazole core. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAWSKQHDFYIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170965 |
Source
|
Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805-02-3 |
Source
|
Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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